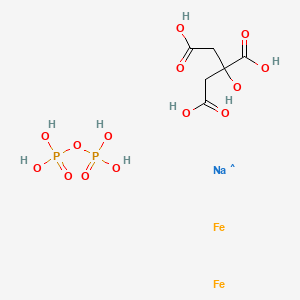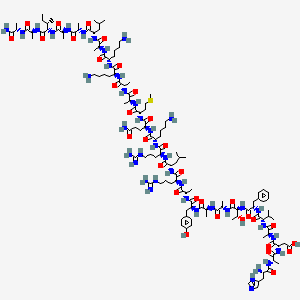
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt with iron(3+) (diphosphate) (1:) is a complex compound that combines the properties of citric acid derivatives and iron phosphates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) typically involves the reaction of citric acid with iron(3+) salts and sodium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where citric acid, iron(3+) chloride, and sodium phosphate are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the complex. The product is subsequently purified through filtration and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) undergoes various chemical reactions, including:
Oxidation: The iron(3+) component can undergo redox reactions, where it is reduced to iron(2+).
Substitution: The sodium ions can be replaced by other cations in exchange reactions.
Complexation: The citric acid moiety can form complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for substitution and complexation reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new metal-citrate complexes.
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) has several scientific research applications:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its ability to chelate metal ions, particularly iron. The citric acid moiety binds to iron ions, forming stable complexes that can be transported or utilized in various biochemical pathways. The iron(3+) component can participate in redox reactions, influencing cellular processes that depend on iron availability.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: A simpler analog that also acts as a chelating agent but lacks the iron component.
Ferric Ammonium Citrate: Another iron-citrate complex used in similar applications.
Iron(3+) Phosphate: A compound that shares the phosphate component but lacks the citric acid moiety.
Uniqueness
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) is unique due to its combination of citric acid, iron, and phosphate components, which confer distinct properties such as enhanced chelation and redox activity. This makes it particularly useful in applications requiring both metal binding and redox capabilities.
Properties
Molecular Formula |
C6H12Fe2NaO14P2 |
|---|---|
Molecular Weight |
504.78 g/mol |
InChI |
InChI=1S/C6H8O7.2Fe.Na.H4O7P2/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;1-8(2,3)7-9(4,5)6/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
YJLZWPDZWQDBKH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)OP(=O)(O)O.[Na].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)


![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)






![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)

